
Obafluorin
Overview
Description
Obafluorin is a β-lactone antibiotic with the molecular formula C₁₇H₁₄N₂O₇. It is produced by the bacterium Pseudomonas fluorescens and acts as a broad-spectrum antibiotic against a range of clinically relevant pathogens . This compound inhibits threonyl-tRNA synthetase (ThrRS), making it effective against drug-resistant microorganisms .
Preparation Methods
Obafluorin is synthesized through biosynthetic methods involving Pseudomonas fluorescens. The biosynthesis involves the assembly of L-threo-β-hydroxy-α-amino acid, which is a key intermediate . The industrial production of this compound typically involves fermentation processes using Pseudomonas fluorescens strains, followed by extraction and purification steps to isolate the compound .
Chemical Reactions Analysis
Obafluorin undergoes several types of chemical reactions, including:
Oxidation: The catechol moiety of this compound can undergo oxidation reactions.
Reduction: The nitro group in the 4-nitro-benzyl moiety can be reduced under specific conditions.
Substitution: The β-lactone ring can undergo nucleophilic substitution reactions, leading to ring-opening.
Common reagents used in these reactions include oxidizing agents for catechol oxidation, reducing agents for nitro group reduction, and nucleophiles for β-lactone ring-opening. Major products formed from these reactions include modified this compound analogues with altered antibacterial activity .
Scientific Research Applications
Antimicrobial Properties
Obafluorin exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of threonyl-tRNA synthetase (ThrRS), a crucial enzyme for protein synthesis in bacteria. The compound forms a covalent bond with ThrRS, leading to enzyme inactivation, which highlights its potential as a new class of antibiotics that could circumvent existing antibiotic resistance mechanisms .
Table 1: Antimicrobial Activity of this compound
Structural Insights and Drug Development
Recent studies have elucidated the X-ray crystal structure of the enzyme responsible for synthesizing this compound, revealing critical details about its biosynthetic pathway. Understanding the structure allows researchers to create analogs of this compound in the laboratory, optimizing its properties for enhanced bioactivity . The unique beta-lactone ring structure of this compound is key to its reactivity and potential as a therapeutic agent.
Case Study: Enzyme Structure Analysis
- Research : Washington University and University at Buffalo
- Findings : The enzyme ObiF1's structure was mapped, providing insights into how this compound is synthesized.
- Implications : This knowledge can guide the design of new antibiotics with novel mechanisms of action .
Agricultural Applications
This compound's antimicrobial properties extend beyond human medicine; it also shows promise in agricultural applications. Researchers are exploring its use as a biopesticide or seed treatment to enhance plant health and productivity. This is particularly relevant as global food demands increase, necessitating innovative solutions to protect crops from pathogens .
Table 2: Potential Agricultural Applications of this compound
Application Type | Description | Reference |
---|---|---|
Biopesticide | Control of plant pathogens | |
Seed treatment | Enhancing germination and plant health |
Future Directions in Research
The ongoing research into this compound includes efforts to understand its interaction with metal ions, such as iron, which may enhance its antibacterial efficacy. Studies indicate that the catechol moiety in this compound plays a significant role in coordinating iron, potentially improving its uptake and activity against pathogens .
Case Study: Metal Ion Interaction
- Research Focus : The role of iron-binding in enhancing this compound's activity.
- Findings : Iron binding stabilizes the beta-lactone ring, preventing hydrolysis and increasing antibacterial potency.
- Implications : This discovery could lead to more effective formulations of this compound for clinical use .
Mechanism of Action
Obafluorin exerts its antibacterial effects by inhibiting threonyl-tRNA synthetase (ThrRS), an enzyme essential for protein synthesis in bacteria . The compound’s catechol moiety plays a crucial role in its bioactivity by coordinating with ferric iron (Fe³⁺), which enhances its antibacterial activity and prevents the hydrolytic breakdown of the β-lactone ring . This interaction with Fe³⁺ is essential for this compound’s stability and effectiveness .
Comparison with Similar Compounds
Obafluorin is unique due to its strained β-lactone ring and catechol moiety. Similar compounds include other β-lactone antibiotics such as:
Clavulanic acid: A β-lactamase inhibitor used in combination with penicillins.
Penicillins: β-lactam antibiotics that inhibit bacterial cell wall synthesis.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Compared to these compounds, this compound’s unique structure and mechanism of action make it particularly effective against drug-resistant bacteria .
Biological Activity
Obafluorin is a natural antibiotic compound produced by the bacterium Pseudomonas fluorescens. It belongs to a class of compounds known as β-lactones, which are recognized for their diverse biological activities, including antimicrobial, antimalarial, and antiangiogenic properties. This article delves into the biological activity of this compound, highlighting its mechanism of action, structural characteristics, and potential applications in medicine and agriculture.
This compound features a β-lactone core that is critical to its biological activity. Its structure includes a catechol moiety and a 4-nitrophenyl group, which contribute to its interaction with biological targets. The primary mode of action of this compound is through the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein synthesis. This inhibition is significant because it disrupts the translation process in bacteria, leading to their death.
Key Structural Features
Feature | Description |
---|---|
Core Structure | β-lactone ring |
Functional Groups | Catechol moiety, 4-nitrophenyl group |
Target Enzyme | Threonyl-tRNA synthetase (ThrRS) |
Biological Activity
- Antimicrobial Properties : this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its unique mechanism allows it to circumvent some resistance mechanisms that affect other antibiotics .
- Antimalarial Activity : Research indicates that this compound may also have antimalarial properties, making it a candidate for further investigation in the treatment of malaria .
- Antiangiogenic Effects : Preliminary studies suggest that this compound may inhibit angiogenesis, which is the formation of new blood vessels from existing ones. This property could be beneficial in cancer therapy .
Case Study 1: Inhibition of ThrRS
In a study examining the inhibition of ThrRS by this compound, researchers demonstrated that the compound binds covalently to the enzyme, forming an ester bond with a tyrosine residue in its active site. This binding was shown to be irreversible and led to significant decreases in bacterial protein synthesis .
Case Study 2: Structural Analysis
Crystal structure analysis revealed that this compound's β-lactone ring is essential for its binding affinity to ThrRS. The presence of the catechol moiety was found to enhance its stability and bioactivity by facilitating iron binding, which protects the β-lactone from hydrolysis .
Future Applications
Given its unique structure and mechanism of action, this compound holds promise as a next-generation antibiotic. Its potential applications extend beyond human medicine; researchers are exploring its use in agriculture as a biopesticide due to its antimicrobial properties against plant pathogens . This dual application could be crucial in addressing both public health challenges and agricultural needs as global populations grow.
Q & A
Basic Research Questions
Q. What is the molecular structure of obafluorin, and how does it contribute to its antibiotic activity?
this compound is a β-lactone antibiotic containing a strained four-membered β-lactam ring and a catechol moiety. The β-lactam ring acts as a reactive "warhead" that inhibits bacterial enzymes via covalent binding, while the catechol group facilitates iron (Fe³⁺) binding, stabilizing the molecule against hydrolysis and enhancing uptake in iron-limited environments . Structural studies reveal that the β-lactam ring’s thermodynamic instability is critical for its antibacterial activity, mimicking β-lactam antibiotics like penicillin but with a distinct scaffold .
Q. How is this compound biosynthesized in Pseudomonas fluorescens?
this compound is synthesized via a nonribosomal peptide synthetase (NRPS) pathway. The NRPS enzyme ObiF1 incorporates 2,3-dihydroxybenzoate (DHBA) and β-hydroxy-para-nitro-homophenylalanine, with a thioesterase (TE) domain catalyzing β-lactone ring formation during product release. The TE domain uniquely employs a cysteine residue (Cys1141) instead of serine, forming an acyl-thioester intermediate that facilitates cyclization .
Q. What is the primary molecular target of this compound in bacterial cells?
this compound inhibits threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis. This was identified through a self-immunity-guided approach, where the obaO gene in the this compound biosynthetic cluster encodes a ThrRS homolog (ObaO) that confers resistance by partial insensitivity to this compound. Disruption of obaO in P. fluorescens increases susceptibility, confirming ThrRS as the target .
Advanced Research Questions
Q. What experimental approaches are used to identify the molecular target of this compound in novel bacterial pathogens?
- Self-immunity gene analysis : Screen for resistance-conferring genes within the biosynthetic cluster (e.g., obaO for ThrRS).
- Enzyme inhibition assays : Measure ThrRS activity via radioactive tRNA charging assays using ¹⁴C-labeled threonine. Full inhibition of ThrRS by this compound (IC₅₀ ~1 µM) contrasts with partial inhibition of ObaO, highlighting target specificity .
- Genetic knockout studies : Compare wild-type and obaO-deficient strains to assess sensitivity .
Q. How can researchers resolve contradictions in this compound’s inhibitory effects across bacterial strains?
Variability in activity may arise from:
- β-lactamase expression : Use β-lactamase inhibitors (e.g., clavulanic acid) to mitigate hydrolysis .
- Iron availability : Test under iron-depleted vs. iron-rich conditions; Fe³⁺ enhances this compound stability and uptake via catechol-mediated chelation .
- Membrane permeability : Use outer membrane permeability mutants (e.g., E. coli ΔtonB) to assess transport mechanisms .
Q. What methodologies are recommended for assessing the stability of this compound’s β-lactone ring under physiological conditions?
- HPLC-based degradation assays : Monitor β-lactone hydrolysis at varying pH (4–8) and temperatures.
- Metal-binding studies : Use UV-Vis spectroscopy or Job’s plot analysis to quantify Fe³⁺-catechol interactions. Fe³⁺ stabilizes this compound by preventing ring opening, while Zn²⁺ or Mg²⁺ show negligible effects .
- Mass spectrometry (LC-HRMS) : Detect hydrolysis products (e.g., open-chain carboxylates) under stress conditions .
Q. How does the catechol moiety in this compound influence its antibacterial activity and metal interactions?
The catechol group:
- Enhances Fe³⁺ binding : Forms a 1:1 complex (log K ~20), protecting the β-lactone from hydrolysis.
- Mediates uptake : Acts as a siderophore mimic in iron-limited environments, leveraging bacterial iron acquisition systems.
- Critical for bioactivity : Catechol-deficient analogs (e.g., 2-HBA-modified) lose antibacterial potency and ThrRS inhibition .
Q. What structural modifications of this compound could enhance potency while minimizing β-lactamase susceptibility?
- Catechol optimization : Introduce electron-withdrawing groups to strengthen Fe³⁺ binding.
- β-lactone stabilization : Replace the nitro group with bioisosteres (e.g., sulfonamides) to reduce ring strain.
- NRPS engineering : Use ObiF1’s X-ray structure (PDB: 6V7Z) to design analogs via domain swapping or mutagenesis .
Q. How can X-ray crystallography of ObiF1 NRPS inform the design of this compound analogs?
The ObiF1 structure reveals:
- Active-site residues : Cys1141 and His1278 are critical for β-lactone cyclization.
- Substrate-binding pockets : Modular engineering of adenylation (A) and condensation (C) domains could incorporate non-canonical amino acids.
- TE domain dynamics : Conformational shifts during product release guide rational mutagenesis for improved catalytic efficiency .
Q. What challenges arise in heterologously expressing the this compound biosynthetic gene cluster for yield optimization?
- NRPS complexity : Multi-domain enzymes require precise post-translational modifications (e.g., phosphopantetheinylation).
- Toxicity : Hosts like E. coli may lack self-immunity mechanisms, necessitating obaO co-expression.
- Precursor supply : Overexpress DHBA and β-hydroxy-para-nitro-homophenylalanine biosynthetic pathways to enhance titers .
Properties
IUPAC Name |
2,3-dihydroxy-N-[(2R,3S)-2-[(4-nitrophenyl)methyl]-4-oxooxetan-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7/c20-12-3-1-2-11(15(12)21)16(22)18-14-13(26-17(14)23)8-9-4-6-10(7-5-9)19(24)25/h1-7,13-14,20-21H,8H2,(H,18,22)/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINNQKIVZOTQBB-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NC2C(OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)N[C@H]2[C@H](OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238870 | |
Record name | Obafluorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92121-68-1 | |
Record name | Obafluorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092121681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Obafluorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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